molecular formula C17H17NO3 B2963606 N-(3-acetylphenyl)-2-(4-methoxyphenyl)acetamide CAS No. 72116-73-5

N-(3-acetylphenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2963606
CAS No.: 72116-73-5
M. Wt: 283.327
InChI Key: SIAKIIKYOSERFU-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-(4-methoxyphenyl)acetamide is an acetamide derivative characterized by a 3-acetylphenyl group attached to the nitrogen atom and a 4-methoxyphenyl group linked via an acetamide bridge.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12(19)14-4-3-5-15(11-14)18-17(20)10-13-6-8-16(21-2)9-7-13/h3-9,11H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAKIIKYOSERFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 3-acetylphenylamine with 4-methoxyphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-(3-carboxyphenyl)-2-(4-methoxyphenyl)acetamide.

    Reduction: Formation of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide.

    Substitution: Formation of N-(3-acetylphenyl)-2-(4-hydroxyphenyl)acetamide.

Scientific Research Applications

N-(3-acetylphenyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

N-(3-Chloro-4-Fluorophenyl)-2-(4-Methoxyphenyl)Acetamide (CAS 349126-27-8)
  • Structure : Replaces the 3-acetyl group with chloro and fluoro substituents.
  • Molecular Formula: C₁₅H₁₃ClFNO₂ .
  • This may alter membrane permeability and bioavailability.
N-(4-Chloro-2-(Trifluoromethyl)Phenyl)Acetamide
  • Structure : Features a trifluoromethyl (-CF₃) group, a potent electron-withdrawing substituent.
  • Impact : The -CF₃ group significantly lowers the electron density of the aromatic ring, enhancing metabolic stability but possibly reducing solubility in aqueous environments .
N-(4-Methoxyphenyl)-2-(2-(4-Methoxyphenyl)-4-Oxo-4H-Chromen-3-Yloxy)Acetamide (VIf)
  • Structure : Incorporates a chromene (flavone) moiety.

Heterocyclic Modifications and Pharmacological Activity

Thiazole Derivatives (e.g., Compound 13 in )
  • Structure : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide.
  • Impact : The thiazole and piperazine rings introduce basic nitrogen atoms, enhancing hydrogen-bonding capacity. Such derivatives exhibit anti-inflammatory and anticancer activities, as shown in MTT assays against HCT-116 and MCF-7 cell lines .
Benzofuran–Oxadiazole Hybrid (Compound 2b in )
  • Structure : 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide.
  • The thioether linkage may improve metabolic stability compared to the target compound’s acetamide bridge .

Data Table: Key Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight Notable Activity Evidence ID
N-(3-Acetylphenyl)-2-(4-methoxyphenyl)acetamide 3-Acetyl, 4-methoxy 283.3 (estimated) N/A (Theoretical) -
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide 3-Cl, 4-F, 4-methoxy 293.7 N/A
N-(4-Methoxyphenyl)-2-(chromen-3-yloxy)acetamide Chromene, 4-methoxy ~410 (estimated) Adenosine receptor binding
Thiazole-piperazine acetamide (Compound 13) Thiazole, piperazine 422.5 Anti-inflammatory
Quinazoline sulfonyl acetamide (Compound 38) Quinazoline sulfonyl, 4-methoxy ~450 (estimated) Anticancer (HCT-116)

Biological Activity

N-(3-acetylphenyl)-2-(4-methoxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3C_{18}H_{18}N_{2}O_{3}. The structure features an acetylphenyl moiety linked to a methoxyphenyl group via an acetamide functional group. This structural configuration is significant for its biological activity, as it influences the compound's interaction with various biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. It has shown effectiveness against several bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Enterococcus faecalis.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.625
Enterococcus faecalis62.5

These results indicate a bactericidal action, which is crucial for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using the DPPH radical scavenging method. The compound demonstrated significant radical scavenging activity, surpassing that of ascorbic acid, a well-known antioxidant.

CompoundDPPH Scavenging Activity (%)
This compound85%
Ascorbic Acid70%

This high level of antioxidant activity suggests potential applications in preventing oxidative stress-related diseases.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Studies have shown that it may inhibit specific enzymes involved in bacterial growth and biofilm formation, thereby enhancing its antimicrobial efficacy. Additionally, the compound's antioxidant properties are likely due to its ability to donate electrons and neutralize free radicals.

Case Studies

  • Antimicrobial Efficacy : A study published in 2024 assessed the antimicrobial activity of several derivatives of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound significantly reduced biofilm formation and exhibited bactericidal effects at low concentrations.
  • Antioxidant Properties : In another investigation, the antioxidant capacity of this compound was compared to other phenolic compounds. The study concluded that this compound not only exhibited superior antioxidant activity but also showed promise in protecting cells from oxidative damage in vitro.

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